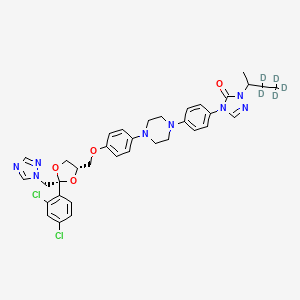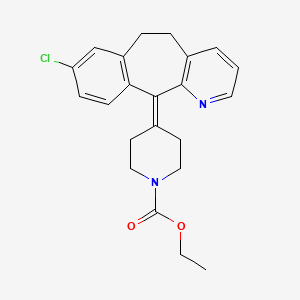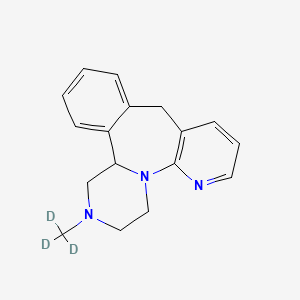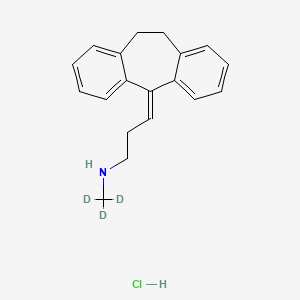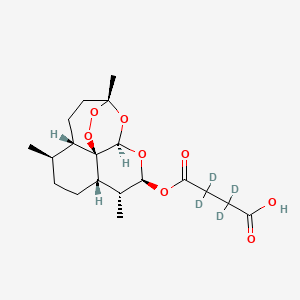
Artesunate-d4
Overview
Description
Artesunate-d4 is a derivative of artemisinin, which is typically administered orally or intravenously in the treatment of severe malaria . It has a short half-life in the body, allowing for rapid and effective treatment of the disease .
Synthesis Analysis
Artesunate is synthesized from artemisinin in a two-step reaction involving reduction and esterification using diisobutylaluminum hydride (DIBAL) and succinic anhydride . This process includes an NaBH4-induced reduction, followed by an esterification with succinic anhydride under basic conditions .
Molecular Structure Analysis
Artesunate-d4 has a molecular formula of C19H22D4O8 and a molecular weight of 398.50 g/mol . It is rapidly hydrolyzed to dihydroartemisinin, the most active schizonticidal metabolite .
Chemical Reactions Analysis
Artesunate remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months, wherein it undergoes approximately 9% decomposition . At higher temperatures, substantially greater decomposition supervenes, with the formation of dihydroartemisinin (DHA) and other products .
Physical And Chemical Properties Analysis
Artesunate has an advantage of a hydrophilic group over other artemisinins which makes it a more potent drug . It remains relatively stable during storage up to 40°C ± 0.5°C and 75% relative humidity for 3 months .
Scientific Research Applications
Cancer Immunotherapy
- Scientific Field: Medicinal Chemistry
- Summary of Application: Artesunate has shown promising effects in inducing immunogenic cell death (ICD) and inhibiting tumor growth . The conjugate of rhein and artesunate selectively targets mitochondria of cancer cells, inducing oxidative stress-mediated ICD, and enhancing the immunogenicity of tumor cells .
- Methods of Application: The conjugate of rhein and artesunate is used to induce the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential (ΔΨm) reduction and endoplasmic reticulum (ER) stress .
- Results or Outcomes: The conjugate exhibits far more potent ICD-inducing properties than their parent compounds. In vivo studies have demonstrated that the vaccine, when treated with the conjugate, effectively suppresses tumor growth .
Antimalarial Medication
- Scientific Field: Pharmaceutics
- Summary of Application: Artesunate, a semisynthetic artemisinin derivative, is well-known and used as the first-line drug for treating malaria . Apart from treating malaria, artesunate has also been found to have biological activity against a variety of cancers and viruses .
- Methods of Application: Artesunate can be loaded in liposomes, alone or in combination with other therapeutic agents. Administration routes include intragastrical, intravenous, oral, and parenteral .
- Results or Outcomes: The biological activity of artesunate is based on its ability to regulate some biological pathways .
Enhancing Antimalarial Activity
- Scientific Field: Parasitology
- Summary of Application: Artesunate, a semisynthetic artemisinin compound, is used in combination with selected active antimalarial drugs to prevent or delay the emergence of resistance to artemisinin derivatives .
- Methods of Application: Several methods, such as preparation of hybrid compounds, combination therapy, chemical modification, and the use of synthetic materials to enhance solubility and delivery of artesunate, have been employed to improve the antimalarial activity of artesunate .
- Results or Outcomes: These methods bestow advantages on the efficacy of artesunate, enhancing its antimalarial activity and delaying the emergence of parasite resistance .
Pharmacokinetics and Metabolite Determination
- Scientific Field: Pharmacokinetics
- Summary of Application: Artesunate D4 is primarily used in laboratory research studies to determine the pharmacokinetics and metabolites of Artesunate in the body .
- Methods of Application: Artesunate D4, classified as an artemisinin derivative, is used in research studies .
- Results or Outcomes: The studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) of Artesunate .
Antidiabetic and Anti-inflammatory Activities
- Scientific Field: Pharmacology
- Summary of Application: Apart from treating malaria, artesunate has also been found to have biological activity against a variety of cancers and viruses. It also exhibits antidiabetic , anti-inflammatory , anti-atherosclerosis, immunosuppressive activities, etc .
- Methods of Application: Artesunate can be loaded in liposomes, alone or in combination with other therapeutic agents. Administration routes include intragastrical, intravenous, oral, and parenteral .
- Results or Outcomes: The biological activity of artesunate is based on its ability to regulate some biological pathways .
Treatment of Severe Malaria
- Scientific Field: Infectious Disease
- Summary of Application: Artesunate is the best drug in the treatment of severe malaria . The World Health Organization recommends artesunate as the first-line treatment for severe malaria .
- Methods of Application: Artesunate can be administered either intravenously or intramuscularly, and it achieves therapeutic plasma concentrations rapidly when administered by either route .
- Results or Outcomes: Injectable administration of artesunate results in a more rapid systemic availability of AS compared with intramuscular AM. This pharmacokinetic advantage may provide a clinical advantage in the treatment of severe malaria .
Safety And Hazards
properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-SIUCRFQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Artesunate-d4 | |
CAS RN |
1316753-15-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





